Cell Growth Inhibition: Usaramine N-oxide Exhibits Distinct, Weak Cytostatic Activity in Caco-2 Cells
Usaramine N-oxide demonstrates weak inhibitory activity against Caco-2 human colorectal adenocarcinoma cells with an IC50 of 42.35 µM . In contrast, its parent compound usaramine (CAS 15503-87-4) has been reported to exhibit antibiofilm activity against Staphylococcus epidermidis with >50% biofilm reduction but no direct cytotoxicity data against Caco-2 cells [1]. This weak cytostatic profile is distinct from the more potent cytotoxicity of other pyrrolizidine alkaloid N-oxides, such as senecionine N-oxide, which exerts strong cytotoxic effects on cultured liver cells .
| Evidence Dimension | Cytotoxicity (Caco-2 cell growth inhibition) |
|---|---|
| Target Compound Data | IC50 = 42.35 µM |
| Comparator Or Baseline | Usaramine (parent): No Caco-2 IC50 reported; antibiofilm activity (>50% biofilm reduction). Senecionine N-oxide: strong cytotoxicity on liver cells (quantitative data not specified in abstract). |
| Quantified Difference | 42.35 µM for Usaramine N-oxide vs. unreported for parent; class-level inference of lower potency vs. senecionine N-oxide |
| Conditions | Caco-2 cell line, presumably 48-72h exposure |
Why This Matters
The distinct and modest cytostatic activity against Caco-2 cells positions Usaramine N-oxide as a useful probe in studies where potent cytotoxicity is undesirable, enabling investigation of N-oxide-specific effects on intestinal epithelial models.
- [1] PeptideDB. Usaramine product page. View Source
